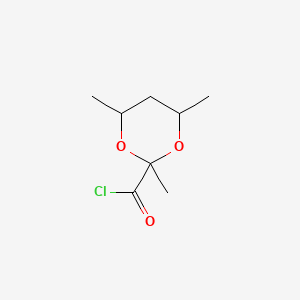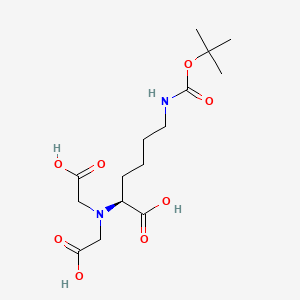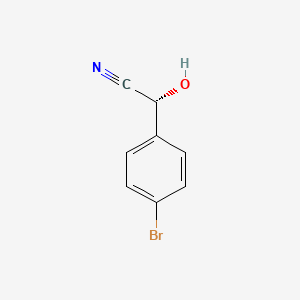
クロルプロマジン-13C,d3 塩酸塩
概要
説明
Chlorpromazine-13C,d3 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of chlorpromazine, a phenothiazine antipsychotic drug. The compound is labeled with carbon-13 and deuterium, making it useful for various analytical and research applications, particularly in the fields of neurology and pharmacology .
科学的研究の応用
Chlorpromazine-13C,d3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways of chlorpromazine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of chlorpromazine.
Industry: Utilized in the development and quality control of pharmaceutical products
作用機序
Target of Action
Chlorpromazine-13C,d3 Hydrochloride primarily targets dopaminergic receptors in the brain, specifically the subtypes D1, D2, D3, and D4 . It also interacts with serotonergic receptors (5-HT1 and 5-HT2) , exhibiting anxiolytic, antidepressive, and antiaggressive properties .
Mode of Action
Chlorpromazine-13C,d3 Hydrochloride acts as an antagonist on its primary targets, blocking the dopaminergic and serotonergic receptors . This blocking action leads to a long-term adaptation by the brain, which is thought to be responsible for its antipsychotic actions . It also exhibits a strong alpha-adrenergic blocking effect and depresses the release of hypothalamic and hypophyseal hormones .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. By blocking dopaminergic receptors, it influences the mesolimbic pathway, which is associated with reward mechanisms and behavior . Its interaction with serotonergic receptors affects mood regulation .
Pharmacokinetics
Chlorpromazine-13C,d3 Hydrochloride is rapidly and virtually completely absorbed, but it undergoes extensive first-pass metabolism, resulting in a low percentage of the compound reaching the systemic circulation intact . It exhibits multicompartmental pharmacokinetics, with a wide between-subject variability in half-life, volume of distribution, and mean residence time .
Result of Action
The molecular and cellular effects of Chlorpromazine-13C,d3 Hydrochloride’s action are primarily seen in its antipsychotic properties. It is used to treat conditions like schizophrenia, bipolar disorder, and severe behavioral problems in children . It also exerts sedative and antiemetic activity .
生化学分析
Biochemical Properties
Chlorpromazine-13C,d3 Hydrochloride interacts with various enzymes and proteins in the body. It acts as an antagonist on different postsynaptic receptors, including dopaminergic-receptors (subtypes D1, D2, D3, and D4) and serotonergic-receptors (5-HT1 and 5-HT2) .
Cellular Effects
Chlorpromazine-13C,d3 Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by blocking dopamine receptors, which leads to long-term adaptation by the brain . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Chlorpromazine-13C,d3 Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an antagonist on different postsynaptic receptors, blocking their activity and leading to various physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorpromazine-13C,d3 Hydrochloride change over time. After a single oral dose, Chlorpromazine begins to appear in the systemic circulation after a mean lag time of 0.4 hr and continues to be absorbed for approximately 2.9 hr . The mean half-lives of the distribution and elimination phases were 1.63 and 17.7 hr, respectively .
Dosage Effects in Animal Models
The effects of Chlorpromazine-13C,d3 Hydrochloride vary with different dosages in animal models. It is used to treat a variety of conditions, including schizophrenia, nausea, vomiting, preoperative anxiety, and severe behavioral problems in children . The specific dosage effects in animal models are not mentioned in the available resources.
Metabolic Pathways
Chlorpromazine-13C,d3 Hydrochloride is involved in several metabolic pathways. The most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine is N14-demethylation, followed by S5-oxidation . Mono-N-desmethylchlorpromazine is the most feasible Chlorpromazine metabolite, which can occur further demethylation to form di-N-desmethylchlorpromazine .
Subcellular Localization
It is known that Chlorpromazine perturbs the subcellular localization of certain mutated receptor tyrosine kinases (MT-RTKs), thereby blocking their signaling .
準備方法
The synthesis of Chlorpromazine-13C,d3 Hydrochloride involves the incorporation of carbon-13 and deuterium into the chlorpromazine molecule. The process typically starts with the synthesis of the phenothiazine core, followed by the introduction of the isotopic labels. The final step involves the formation of the hydrochloride salt. Industrial production methods focus on achieving high purity and yield through optimized reaction conditions and purification techniques .
化学反応の分析
Chlorpromazine-13C,d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
類似化合物との比較
Chlorpromazine-13C,d3 Hydrochloride is unique due to its stable isotope labeling, which distinguishes it from other phenothiazine derivatives. Similar compounds include:
Chlorpromazine: The non-labeled version used as an antipsychotic medication.
Thioridazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A more potent phenothiazine antipsychotic. The stable isotope labeling of Chlorpromazine-13C,d3 Hydrochloride makes it particularly valuable for research applications, providing insights that are not possible with non-labeled compounds
特性
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N-methyl-N-(trideuterio(113C)methyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1+1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMERQALIEGJT-SPZGMPHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
![1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)
![2-[15N]Acetamido-2-deoxy-D-glucose](/img/structure/B583417.png)
![Ochratoxin B-[d5]](/img/structure/B583418.png)
